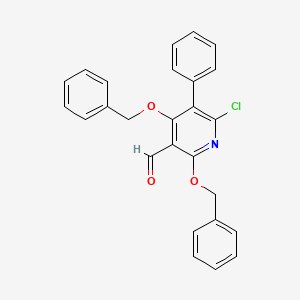
2,4-Bis(benzyloxy)-6-chloro-5-phenylpyridine-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Bis(benzyloxy)-6-chloro-5-phenylpyridine-3-carbaldehyde is a complex organic compound with a unique structure that includes multiple functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Bis(benzyloxy)-6-chloro-5-phenylpyridine-3-carbaldehyde typically involves multiple steps, starting from simpler organic molecules. One common method involves the alkylation of 2,4-dihydroxybenzaldehyde with benzyl bromide to produce 2,4-bis(benzyloxy)benzaldehyde
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Bis(benzyloxy)-6-chloro-5-phenylpyridine-3-carbaldehyde can undergo several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group would yield 2,4-Bis(benzyloxy)-6-chloro-5-phenylpyridine-3-carboxylic acid, while reduction would yield 2,4-Bis(benzyloxy)-6-chloro-5-phenylpyridine-3-methanol.
Applications De Recherche Scientifique
2,4-Bis(benzyloxy)-6-chloro-5-phenylpyridine-3-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 2,4-Bis(benzyloxy)-6-chloro-5-phenylpyridine-3-carbaldehyde exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved would depend on the specific context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,4-Bis(benzyloxy)-6-chloro-5-ethylnicotinate
- 2,4-Bis(benzyloxy)benzaldehyde
- 2,4-Bis(benzyloxy)-5-arylpyrimidines
Uniqueness
2,4-Bis(benzyloxy)-6-chloro-5-phenylpyridine-3-carbaldehyde is unique due to its specific combination of functional groups and its potential for diverse chemical reactions. This makes it a valuable compound for various research applications, particularly in the development of new pharmaceuticals and specialty chemicals.
Propriétés
Numéro CAS |
920744-21-4 |
|---|---|
Formule moléculaire |
C26H20ClNO3 |
Poids moléculaire |
429.9 g/mol |
Nom IUPAC |
6-chloro-5-phenyl-2,4-bis(phenylmethoxy)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C26H20ClNO3/c27-25-23(21-14-8-3-9-15-21)24(30-17-19-10-4-1-5-11-19)22(16-29)26(28-25)31-18-20-12-6-2-7-13-20/h1-16H,17-18H2 |
Clé InChI |
YYVPCVFCWGUOQZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC2=C(C(=NC(=C2C3=CC=CC=C3)Cl)OCC4=CC=CC=C4)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 4-(1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)butanoate](/img/structure/B14181503.png)

![6-Chloro-n-{[1-(methylamino)cyclopropyl]methyl}pyridin-3-amine](/img/structure/B14181523.png)

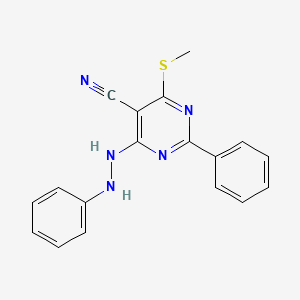
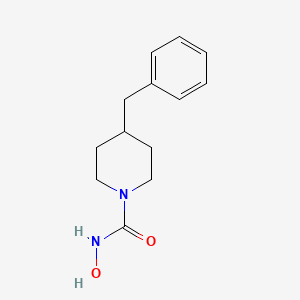

![2-{2-Oxo-2-[2-(trifluoromethyl)phenyl]ethyl}cyclooct-2-en-1-one](/img/structure/B14181561.png)
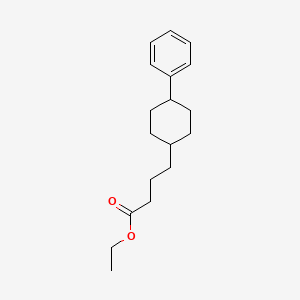
![2'-Methoxy-4,5-dimethyl[1,1'-biphenyl]-2-carbonitrile](/img/structure/B14181571.png)

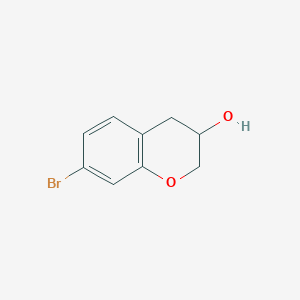
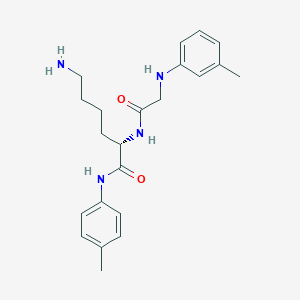
![Ethyl {[2-(bromomethyl)phenyl]methoxy}carbamate](/img/structure/B14181589.png)
